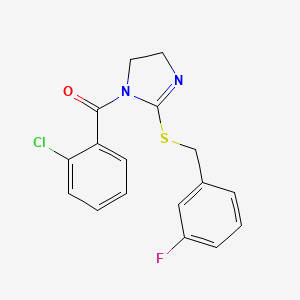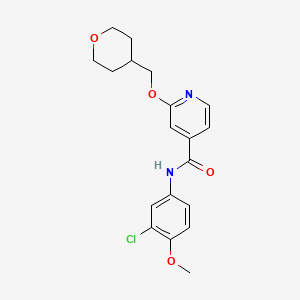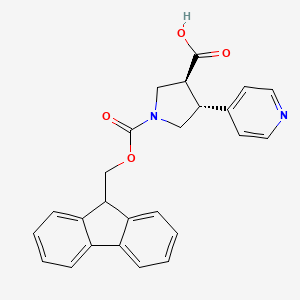
4-Bromo-2-butylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2-butylpyridine” is a chemical compound with the molecular formula C9H12BrN . It is used in the industry .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-butylpyridine” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Physical And Chemical Properties Analysis
“4-Bromo-2-butylpyridine” is a liquid at room temperature . It has a molecular weight of 214.1 . The InChI code for this compound is 1S/C9H12BrN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3 .
Aplicaciones Científicas De Investigación
Copper-Catalyzed Amination of Aryl Halides
4-Bromo-2-butylpyridine has been successfully employed in the amination of aryl halides using copper catalysis. This process highlights its utility in creating aminopyridines under mild conditions, showcasing low catalyst loading and offering an excellent yield. Such transformations are pivotal in synthesizing complex nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals (Lang et al., 2001).
Synthesis of Metal-complexing Molecular Rods
Efficient synthesis strategies have been developed for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines using 4-Bromo-2-butylpyridine derivatives. These compounds are valuable for preparing metal-complexing molecular rods, demonstrating its significant role in materials science and coordination chemistry (Schwab et al., 2002).
Dye-sensitized Solar Cells
4-Bromo-2-butylpyridine derivatives have been explored for their effects in dye-sensitized solar cells. Specifically, the addition of related compounds to redox electrolytes has significantly improved solar cell performance by increasing the open-circuit potential. This application underscores the potential of 4-Bromo-2-butylpyridine derivatives in enhancing renewable energy technologies (Boschloo et al., 2006).
Electrocatalytic Carboxylation
The compound has been utilized in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids, resulting in the formation of valuable carboxylic acids. This process demonstrates the environmental benefits of using 4-Bromo-2-butylpyridine derivatives for CO2 utilization, contributing to sustainable chemistry practices (Feng et al., 2010).
Quantum Mechanical Investigations
Studies involving 4-Bromo-2-butylpyridine derivatives have included quantum mechanical investigations to elucidate reaction mechanisms and optimize chemical processes. These studies provide insights into the electronic properties of these compounds and their potential applications in various fields, including catalysis and material science (Ahmad et al., 2017).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that drugs generally exert their effects by binding to receptors, which are cellular components . The specific receptor that 4-Bromo-2-butylpyridine binds to would determine its role and effect.
Mode of Action
The general rule is that drugs interact with their targets, causing changes in the cellular function . The specific interaction between 4-Bromo-2-butylpyridine and its target receptor would determine the resulting changes.
Action Environment
The action, efficacy, and stability of 4-Bromo-2-butylpyridine could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and temperature .
Propiedades
IUPAC Name |
4-bromo-2-butylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-3-4-9-7-8(10)5-6-11-9/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTQFMSYVOYEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2766704.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2766711.png)




![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2766718.png)
![N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2766719.png)
![(Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2766720.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2766722.png)

![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride](/img/structure/B2766724.png)
